molecular formula C11H13BrO2 B6297735 2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane CAS No. 2221812-18-4

2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane

Cat. No.: B6297735
CAS No.: 2221812-18-4
M. Wt: 257.12 g/mol
InChI Key: XXIDFGBJRJSRJI-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a dioxolane ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,5-dimethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions typically produce quinones or other oxidized compounds.

Scientific Research Applications

2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and dioxolane ring play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethylphenol: A precursor in the synthesis of 2-(4-Bromo-2,5-dimethylphenyl)-1,3-dioxolane.

    2,5-Dimethylphenol: Lacks the bromine atom but shares the phenyl and methyl groups.

    1,3-Dioxolane: The core dioxolane ring without the phenyl substituent.

Uniqueness

This compound is unique due to the combination of the bromine atom, methyl groups, and dioxolane ring. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDFGBJRJSRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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